![molecular formula C14H10Cl2FN B1489986 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine CAS No. 1801335-02-3](/img/structure/B1489986.png)
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine
Overview
Description
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine, also known as 4-Cl-2-(5-Cl-2-F-Pyr)P, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 265.58 g/mol. In the laboratory, 4-Cl-2-(5-Cl-2-F-Pyr)P has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, the compound has been studied for its biochemical and physiological effects, as well as its potential applications in the medical field.
Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis and Reactivity : One study describes the synthesis of novel pyridine derivatives through reactions involving specific chloro and fluoro-substituted pyridines, highlighting the versatility of these compounds in organic synthesis (Stavber & Zupan, 1990). Another work focuses on the iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine, leading to triheteroarylpyridines, demonstrating the compound's utility in constructing complex aromatic systems (Daykin et al., 2010).
Material Science Applications
- Optical Properties : Research on the thermal and optical properties of new organic nonlinear optical single crystals, including derivatives of pyridine, indicates potential applications in industrial settings due to their significant second harmonic generation efficiency, thermal stability, and optical transparency (Menezes & Jayarama, 2014).
Computational Studies
- Computational Chemistry : A study employing quantum chemistry methods characterizes the chemical reactivity of a series of imidazo[1,2-a]pyridinyl-chalcone (IPC), indicating the importance of such compounds in organic synthesis and medicinal chemistry for enhancing biological activities (Konaté et al., 2021).
Photophysical Research
- Fluorescence and Emission Studies : Investigations into the synthesis, photophysical evaluation, and computational study of pyridine compounds, including methoxypyridine and morpholinopyridine derivatives, reveal their highly emissive fluorophores in solution and solid state, suggesting applications in photonic devices and materials (Hagimori et al., 2019).
properties
IUPAC Name |
4-chloro-2-(5-chloro-2-fluorophenyl)-5-prop-1-en-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FN/c1-8(2)11-7-18-14(6-12(11)16)10-5-9(15)3-4-13(10)17/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNVQCUUJKYJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1Cl)C2=C(C=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170789 | |
Record name | 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine | |
CAS RN |
1801335-02-3 | |
Record name | 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1801335-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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